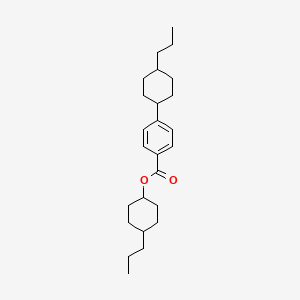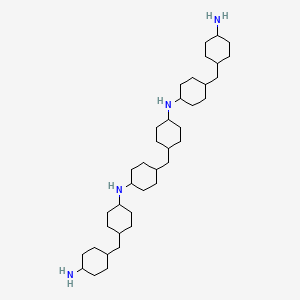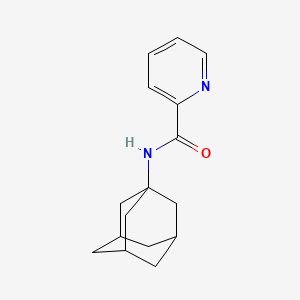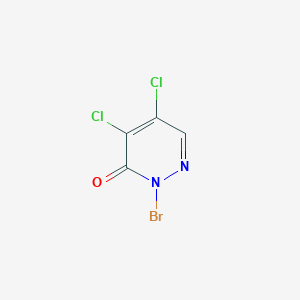
N-Bromo-4,5-dichloro-6-pyridazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Bromo-4,5-dichloro-6-pyridazone is a chemical compound with the molecular formula C4HBrCl2N2O and a molecular weight of 243.87 g/mol It is a derivative of pyridazone, characterized by the presence of bromine and chlorine atoms at specific positions on the pyridazone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Bromo-4,5-dichloro-6-pyridazone can be synthesized through the bromination of 4,5-dichloro-6-pyridazone. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Bromo-4,5-dichloro-6-pyridazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the bromine or chlorine atoms, resulting in different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce dehalogenated derivatives .
Scientific Research Applications
N-Bromo-4,5-dichloro-6-pyridazone has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of N-Bromo-4,5-dichloro-6-pyridazone involves its interaction with molecular targets through its bromine and chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-4,5-dichloro-6-pyridazone: Similar in structure but with a phenyl group instead of a bromine atom.
4,5-Dichloro-6-pyridazone: Lacks the bromine atom present in N-Bromo-4,5-dichloro-6-pyridazone.
Uniqueness
The combination of these halogens allows for a broader range of chemical transformations and interactions with target molecules .
Properties
CAS No. |
51451-06-0 |
|---|---|
Molecular Formula |
C4HBrCl2N2O |
Molecular Weight |
243.87 g/mol |
IUPAC Name |
2-bromo-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C4HBrCl2N2O/c5-9-4(10)3(7)2(6)1-8-9/h1H |
InChI Key |
XHKOHRYNMGDNIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=O)C(=C1Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


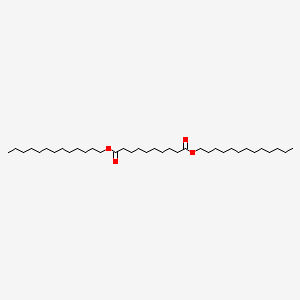
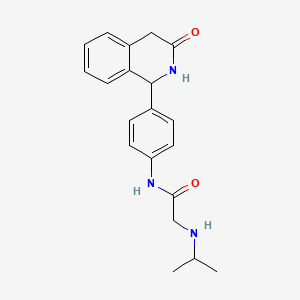

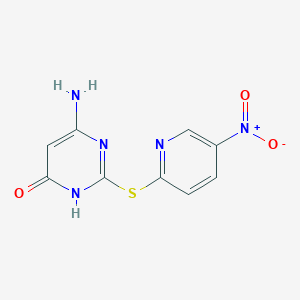
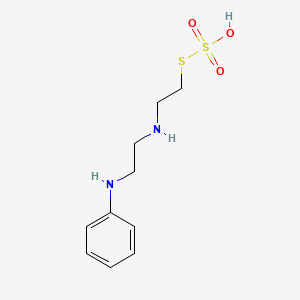
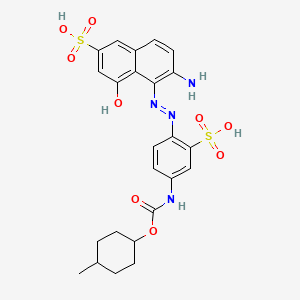
![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)

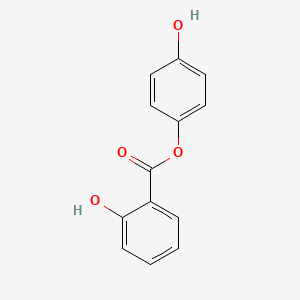
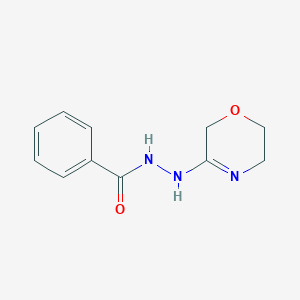
![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)
